3,5-Difluoropyridine-4-carbonyl chloride
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Overview
Description
3,5-Difluoropyridine-4-carbonyl chloride is an organic compound with the molecular formula C6H2ClF2NO It is a derivative of pyridine, where two fluorine atoms are substituted at the 3rd and 5th positions, and a carbonyl chloride group is attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoropyridine-4-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Chlorination: The introduction of the carbonyl chloride group is achieved through chlorination reactions. One common method involves the reaction of 3,5-difluoropyridine with phosgene (COCl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoropyridine-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form 3,5-difluoropyridine-4-methanol under appropriate conditions.
Oxidation: Oxidative reactions can further modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group. Typical conditions include the use of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3,5-Difluoropyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic rings for enhanced biological activity.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl chloride group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoropyridine-2-carbonyl chloride
- 3,4-Difluoropyridine-2-carbonyl chloride
- 2,6-Difluoropyridine-4-carbonyl chloride
Comparison
Compared to other difluoropyridine carbonyl chlorides, 3,5-Difluoropyridine-4-carbonyl chloride is unique due to the position of the fluorine atoms and the carbonyl chloride group. This specific arrangement influences its reactivity and the types of products formed during chemical reactions. For instance, the 3,5-difluoro substitution pattern can lead to different steric and electronic effects compared to 2,6- or 3,4-difluoro derivatives, affecting the compound’s behavior in synthetic applications.
Biological Activity
3,5-Difluoropyridine-4-carbonyl chloride is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
- Molecular Formula : C6H4ClF2N
- Molecular Weight : 163.56 g/mol
- IUPAC Name : this compound
- Canonical SMILES : ClC(=O)c1ncc(c(c1F)F)C
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for cellular penetration and binding affinity to target proteins. The carbonyl chloride group is particularly reactive, allowing for nucleophilic attack by biological molecules such as amines or thiols, potentially leading to the formation of biologically active derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to inhibit bacterial growth by interfering with essential metabolic pathways. The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 8 µg/mL | Moderate |
Staphylococcus aureus | 4 µg/mL | High |
Pseudomonas aeruginosa | 16 µg/mL | Low |
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. It has shown potential in modulating cell signaling pathways associated with cancer proliferation and survival.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
Applications in Medicinal Chemistry
Due to its unique structure and biological activities, this compound is being explored as a building block for the synthesis of novel pharmaceuticals. Its derivatives may serve as lead compounds in drug development targeting infectious diseases and cancer.
Properties
CAS No. |
383363-42-6 |
---|---|
Molecular Formula |
C6H2ClF2NO |
Molecular Weight |
177.53 g/mol |
IUPAC Name |
3,5-difluoropyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-3(8)1-10-2-4(5)9/h1-2H |
InChI Key |
JVNWXSYCGJTVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)Cl)F |
Origin of Product |
United States |
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